(2-Methyl-benzyl)-pyridin-3-ylmethyl-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

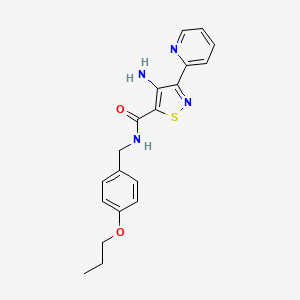

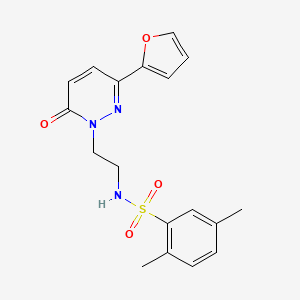

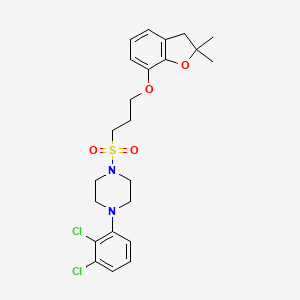

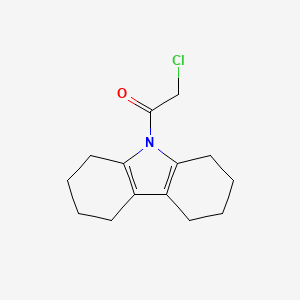

“(2-Methyl-benzyl)-pyridin-3-ylmethyl-amine” is a complex organic compound. It consists of a benzyl group, which is a substituent or molecular fragment possessing the structure R−CH2−C6H5 . The benzyl group is attached to an amine functional group . The 2-methyl substitution indicates the presence of a methyl group at the second position of the benzyl group .

Synthesis Analysis

The synthesis of such compounds often involves the use of reagents like 2-benzyloxypyridine . A revised benzyl transfer protocol has been suggested where N-methylation of 2-benzyloxypyridine delivers the active reagent in situ . This methodology has been extended to the synthesis of other arylmethyl ethers .

Molecular Structure Analysis

The molecular structure of this compound would involve a benzene ring attached to a methylene group, which is further connected to an amine functional group . The 2-methyl substitution would be on the benzyl group .

Chemical Reactions Analysis

The chemical reactions involving this compound could be quite complex. For instance, 2-benzyloxypyridine has been used as a reagent for the synthesis of benzyl ethers and esters . It releases an electrophilic benzyl species upon warming .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For instance, benzylamine, which has a similar structure, is a colorless water-soluble liquid . It is a weak base, with a pKb of 11.5 (pKa of the conjugate acid 2.49 at 25 °C) .

科学的研究の応用

Intramolecular Hydrogen Bonding and Tautomerism

In the study of Schiff bases, including compounds similar to "(2-Methyl-benzyl)-pyridin-3-ylmethyl-amine," intramolecular hydrogen bonding and tautomerism play a significant role. These properties are crucial in understanding the molecular structure and reactivity of such compounds, as demonstrated by the analysis of N-(2-pyridil)-salicylidene and N-(2-pyridil)-2-oxo-1-naphthylidene-methylamine. These studies provide insights into the equilibrium between phenol-imine and keto-amine forms in various solvents, highlighting the importance of solvent polarity on tautomeric states and the existence of intramolecular hydrogen bonds in the solid state (Nazır et al., 2000).

Corrosion Inhibition

Pyridinyl-amines, such as "(2-Methyl-benzyl)-pyridin-3-ylmethyl-amine," have been explored as corrosion inhibitors for metals. Studies have shown that Schiff bases derived from pyrimidinic and pyridinyl amines are effective in preventing corrosion of mild steel in acidic environments. These inhibitors operate by forming a protective layer on the metal surface, with their efficiency influenced by molecular structure and environmental factors (Ashassi-Sorkhabi et al., 2005).

Catalytic Activity and Synthesis

Compounds related to "(2-Methyl-benzyl)-pyridin-3-ylmethyl-amine" have been utilized in catalysis, demonstrating the capability to facilitate various chemical reactions, including hydroxylation of alkanes and synthesis of complex organic molecules. For instance, diiron(III) complexes with tridentate 3N ligands have shown effectiveness as catalysts for selective hydroxylation of alkanes, with variations in the ligand structure affecting the selectivity and efficiency of the reactions (Sankaralingam & Palaniandavar, 2014).

Sensor Development

The structural features of pyridinyl-amines, including those similar to "(2-Methyl-benzyl)-pyridin-3-ylmethyl-amine," have been harnessed in the development of fluorescent sensors. These compounds can act as selective sensors for detecting various metal ions in solution, with their sensing capabilities based on changes in fluorescence properties upon binding with the ions. This application underscores the potential of pyridinyl-amines in analytical and diagnostic fields (Nolan et al., 2006).

作用機序

The mechanism of action of this compound in chemical reactions could involve several steps. For instance, in the synthesis of benzyl ethers and esters, the N-methylation of 2-benzyloxypyridine delivers the active reagent in situ . The reaction involves the formation of a chromate ester and the subsequent elimination of a chloride ion .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact molecular structure and the conditions under which it is handled. For instance, benzyl bromide, a related compound, is classified as a flammable liquid and can cause skin and eye irritation . It is recommended to handle such compounds with appropriate protective measures and in a well-ventilated area .

将来の方向性

特性

IUPAC Name |

N-[(2-methylphenyl)methyl]-1-pyridin-3-ylmethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-12-5-2-3-7-14(12)11-16-10-13-6-4-8-15-9-13/h2-9,16H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIUSANOAUHEIFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNCC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Methyl-benzyl)-pyridin-3-ylmethyl-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chlorophenyl)-2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2676359.png)

![6-Iodoimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B2676365.png)